2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid] is a complex organic compound with significant implications in pharmaceutical research. It is a derivative of thiazolecarboxylic acid and is structurally related to febuxostat, a medication used primarily for the treatment of gout by inhibiting xanthine oxidase. This compound's unique structure and potential biological activity make it an important subject of study in medicinal chemistry.
The compound is synthesized through various chemical processes, often involving multiple steps that include the manipulation of thiazole and phenylene derivatives. It can be found in chemical databases and patents, which detail its synthesis and applications in drug development.
This compound falls under the category of thiazolecarboxylic acids, specifically as a bis-thiazole derivative. Its classification is based on its structural components, which include thiazole rings and carboxylic acid functionalities.
The synthesis of 2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid] typically involves several key steps:
The synthesis may utilize various solvents and reagents, including polar aprotic solvents for optimal reaction conditions. For example, dimethylformamide or ethyl acetate could be employed during coupling reactions at elevated temperatures (80-85 °C) to ensure high yields and purity of the final product .
The molecular formula for 2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid] is with a molecular weight of 432.51 g/mol . The structure features two thiazole carboxylic acid units linked by a biphenyl framework that incorporates a 2-methylpropoxy substituent.
The compound participates in various chemical reactions typical for thiazole derivatives, including:
The mechanism by which 2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid] exerts its effects likely involves inhibition of xanthine oxidase, similar to its analog febuxostat. This inhibition leads to decreased production of uric acid, thereby alleviating symptoms associated with gout.
Inhibition studies indicate that compounds within this class can significantly reduce uric acid levels in vivo, demonstrating their potential therapeutic efficacy .
This compound has significant applications in medicinal chemistry and pharmacology, particularly as:
The compound is systematically named 2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid] based on IUPAC conventions. Its molecular formula is C₂₀H₂₀N₂O₅S₂ with a molecular weight of 432.513 g/mol [1]. The CAS Registry Number 1330632-48-8 uniquely identifies this specific isomer. Alternative designations include Febuxostat Impurity 19 and Febuxostat Diacid Impurity, reflecting its primary pharmaceutical context [1] [3]. The structure incorporates two 4-methyl-5-thiazolecarboxylic acid moieties symmetrically attached to a central 4-(2-methylpropoxy)-1,3-phenylene ring system.
Table 1: Chemical Identifiers of 2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid]
Identifier Type | Value |
---|---|
Systematic Name | 2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid] |
Common Synonyms | Febuxostat Impurity 19; Febuxostat Diacid Impurity |
CAS Registry Number | 1330632-48-8 |
Molecular Formula | C₂₀H₂₀N₂O₅S₂ |
Molecular Weight | 432.513 g/mol |
Exact Mass | 432.081 Da |
The compound exhibits high purity (>95% by HPLC) when supplied as a neat solid material, requiring storage at -20°C to maintain stability [1]. Its synthesis involves multi-step heterocyclic condensation reactions, with quality control typically performed via reverse-phase liquid chromatography.
This bifunctional molecule possesses distinctive structural characteristics:
The SMILES notation (CC(C)COc1ccc(cc1c2nc(C)c(s2)C(=O)O)c3nc(C)c(s3)C(=O)O) precisely encodes atomic connectivity, while the InChIKey (UWHJMKPLOHILIW-UHFFFAOYSA-N) provides a unique stereochemical descriptor [1]. X-ray crystallography would likely reveal significant planarity between the phenyl ring and directly attached thiazole systems, with the carboxylic acid groups rotated out of plane. The isobutoxy chain adopts a flexible conformation with predicted density of 1.252-1.327 g/cm³ [1] [6].
Table 2: Molecular Descriptors and Predicted Physicochemical Parameters
Property | Value | Prediction Method |
---|---|---|
Boiling Point | 609.8 ± 65.0 °C | Algorithmic Prediction |
Density | 1.252 ± 0.06 g/cm³ | Computed |
pKa | 1.21 - 1.23 | Spectrophotometric |
LogP | ~3.5 (estimated) | Computational |
Hydrogen Bond Donors | 2 (carboxylic acids) | Structural Analysis |
Hydrogen Bond Acceptors | 7 (O and N atoms) | Structural Analysis |
The molecule exhibits moderate solubility in polar aprotic solvents like DMSO and methanol but limited aqueous solubility at physiological pH due to its predominantly hydrophobic surface area [6]. The carboxylic acid functionalities (predicted pKa ~1.23) enable salt formation with basic counterions, potentially enhancing solubility for analytical applications [1] [3].
The compound emerged as a significant entity within pharmaceutical chemistry through its relationship to febuxostat, a xanthine oxidase inhibitor approved for gout treatment in 2009. Its identification as Febuxostat Impurity 19 occurred during analytical characterization of the active pharmaceutical ingredient (API) synthesis pathway [3]. This discovery highlighted:
The structural motif represents an evolution in heterocyclic chemistry design principles. Thiazole rings have featured prominently in drug development since the mid-20th century (e.g., sulfathiazole antimicrobials), but this bis-thiazole configuration demonstrates contemporary sophistication in multi-heterocyclic architectures [3]. The specific incorporation of methyl and carboxylic acid substituents at the 4- and 5-positions of both thiazole rings optimizes electronic properties for target binding in the febuxostat pharmacophore while introducing synthetic challenges in regioselective assembly.
The compound's emergence coincided with advances in analytical technology that enabled detection and characterization of trace-level pharmaceutical impurities. Its current applications include:
Table 3: Related Compounds in the Febuxostat Impurity Profile
Compound Name | CAS Number | Molecular Formula | Relationship |
---|---|---|---|
2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid] | 1330632-48-8 | C₂₀H₂₀N₂O₅S₂ | Diacid Impurity (Febuxostat Impurity 19) |
2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid 5,5'-Dimethyl Ester] | 1330632-47-7 | C₂₂H₂₄N₂O₅S₂ | Diester Intermediate |
2-[3-Carboxy-4-(2-Methylpropoxy)phenyl]-4-Methyl-5-thiazolecarboxylic Acid] | 1239233-87-4 | C₁₆H₁₇NO₅S | Monothiazole Derivative |
The diester analog (CAS 1330632-47-7) represents a synthetic precursor to the diacid compound, with conversion typically achieved through alkaline hydrolysis. This diester-diacid relationship exemplifies a common transformation pathway in heterocyclic chemistry where ester-protected carboxylic acids serve as intermediates for introducing reactive functional groups [2] [3]. Research publications indicate these compounds have expanded applications beyond impurity profiling, including exploration as building blocks for metal-organic frameworks (MOFs) and organic electronic materials due to their extended π-conjugation and metal-coordinating capabilities [3] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1